molecular formula C15H24N6O4S2 B2946857 1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane CAS No. 2034403-38-6

1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

Cat. No.: B2946857
CAS No.: 2034403-38-6
M. Wt: 416.52
InChI Key: DUOZFABQCLCAGO-UHFFFAOYSA-N
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Description

1-((1-Isopropyl-1H-imidazol-4-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a sulfonamide derivative featuring a central 1,4-diazepane ring tethered to two heterocyclic moieties: a 1-isopropylimidazole and a 1-methylpyrazole, both functionalized with sulfonyl groups. This compound’s structure combines conformational flexibility (from the diazepane ring) with the electron-withdrawing and hydrogen-bonding capabilities of sulfonamides, which are critical for bioactivity and molecular recognition.

Properties

IUPAC Name

1-(1-methylpyrazol-4-yl)sulfonyl-4-(1-propan-2-ylimidazol-4-yl)sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6O4S2/c1-13(2)19-11-15(16-12-19)27(24,25)21-6-4-5-20(7-8-21)26(22,23)14-9-17-18(3)10-14/h9-13H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOZFABQCLCAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a complex organic molecule with potential pharmacological activities due to its unique structural features. The presence of imidazole and pyrazole rings, along with sulfonyl groups, suggests a diverse range of biological interactions and therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C15H20N4O4S2C_{15}H_{20}N_4O_4S_2, and it has a molecular weight of 396.48 g/mol. Its structure can be represented as follows:

Structure C15H20N4O4S2\text{Structure }\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_4\text{S}_2

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of imidazole and pyrazole derivatives. Compounds containing these moieties have been shown to inhibit various cancer cell lines effectively. For instance, derivatives similar to the target compound exhibited IC50 values ranging from 80 nM to 200 nM against multiple cancer cell lines, including HeLa and MDA-MB-468 . The mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation.

Antimicrobial Activity

The presence of sulfonamide groups in the structure enhances the compound's solubility and may contribute to its antimicrobial properties. Sulfonamides are known for their broad-spectrum antibacterial effects, making this compound a candidate for further exploration in treating bacterial infections .

Enzyme Inhibition

The compound's structural features suggest potential inhibitory effects on key enzymes involved in cancer progression and microbial metabolism. For example, studies on related compounds have shown significant inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are vital for neurotransmitter regulation and cancer cell survival .

Case Studies

  • Anticancer Activity : A study reported that imidazole-containing compounds displayed potent activity against various cancer cell lines with IC50 values as low as 0.29 μM against A549 cells . The introduction of the pyrazole moiety in the target compound may enhance this activity through synergistic effects.
  • Antimicrobial Studies : Preliminary tests on related sulfonamide derivatives indicated significant antibacterial activity, suggesting that the target compound could also exhibit similar effects against pathogenic bacteria .
  • Enzymatic Inhibition : In vitro studies demonstrated that compounds with similar structures inhibited AChE with IC50 values in the low micromolar range, indicating potential applications in neurodegenerative diseases as well as cancer treatment .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological ActivityIC50 Values
Imidazole DerivativeImidazole ringAnticancer80–200 nM
Pyrazole DerivativePyrazole ringAntibacterialVaries
Sulfonamide DerivativeSulfonamide groupAntimicrobialLow µM range

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

Below is a comparative analysis with key analogs:

Compound Core Structure Functional Groups Synthesis Highlights Potential Applications
1-((1-Isopropyl-1H-imidazol-4-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane 1,4-diazepane Imidazole-sulfonyl, pyrazole-sulfonyl Likely involves sulfonation of preformed heterocycles Anticancer, antimicrobial (inferred from analogs)
1-Isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one Benzimidazolone Ketone, isopropyl, methyl N-alkylation, nitro reduction, cyclization Antimicrobial, enzyme inhibition
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine Bipyridine-imidazole Amine, methylimidazole Nucleophilic aromatic substitution (SNAr) Fluorescent probes, anticancer
4-(4-{4-[4-({...}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-... Triazole-piperazine Triazole, dichlorophenyl, dioxolane Multi-step coupling reactions Antifungal, agrochemicals

Pharmacological Potential

  • Sulfonamide Advantage : The sulfonyl groups enhance solubility and binding affinity to biological targets (e.g., enzymes), as seen in sulfonamide-based drugs .
  • Heterocyclic Synergy : The imidazole-pyrazole combination may mimic purine bases, enabling interactions with DNA or ATP-binding proteins, a trait observed in anticancer agents .

Research Findings and Data

Key Physicochemical Properties (Inferred)

Property Target Compound 1-Isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one
Molecular Weight ~450 g/mol ~220 g/mol
LogP (Lipophilicity) Moderate (due to sulfonyl) High (due to aromatic rings)
Hydrogen Bond Acceptors 8 3

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